The compound ethyl 4-isothiocyanatobenzoate, while not directly studied in the provided papers, is related to various ethyl benzoate derivatives that have been investigated for their biological activities. These derivatives have shown promise in various fields, including oncology, fibrosis treatment, and antimicrobial applications. The papers provided offer insights into the mechanisms of action and potential applications of similar compounds, which can be extrapolated to understand the potential of ethyl 4-isothiocyanatobenzoate.
Ethyl-3,4-dihydroxybenzoate, a compound structurally related to ethyl 4-isothiocyanatobenzoate, has been shown to inhibit prolyl 4-hydroxylase activity, which is crucial for the synthesis of 4-hydroxyproline during procollagen biosynthesis1. This inhibition leads to a marked reduction in collagen synthesis in fibroblast cultures, suggesting a potential mechanism for treating fibrotic diseases. Similarly, in esophageal squamous cell carcinoma cells, ethyl-3,4-dihydroxybenzoate induces apoptosis and autophagy through the up-regulation of genes such as NDRG1 and BNIP32. These findings indicate that ethyl benzoate derivatives can modulate cellular processes by affecting enzyme activity and gene expression.
In the field of oncology, ethyl-3,4-dihydroxybenzoate has demonstrated cytotoxic effects on esophageal squamous cell carcinoma cells by inducing apoptosis and autophagy2. Additionally, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with an isothiocyanate group similar to ethyl 4-isothiocyanatobenzoate, showed significant antitumor activity against leukemia L1210 cells3. These studies suggest that ethyl 4-isothiocyanatobenzoate could potentially be developed as an antitumor agent.
The ability of ethyl-3,4-dihydroxybenzoate to inhibit collagen production in keloid fibroblast cultures points to its potential application in treating fibrotic diseases1. By reducing the synthesis of procollagen, compounds like ethyl 4-isothiocyanatobenzoate could be used to manage conditions characterized by excessive collagen accumulation.
Ethyl-4-ethoxybenzoic acid, another related compound, has been found to inhibit Staphylococcus aureus biofilm formation and enhance the sensitivity of biofilms to antibiotics5. This suggests that ethyl 4-isothiocyanatobenzoate may also possess antimicrobial properties that could be harnessed to combat biofilm-associated infections.
Ethyl 3, 4, 5-trihydroxybenzoate has been studied for its radiomodifying properties, showing the ability to cross the blood-brain barrier and mitigate radiation-induced damage6. This indicates that ethyl benzoate derivatives, including ethyl 4-isothiocyanatobenzoate, may have potential as radioprotective or radiomitigating agents.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5